Prenalterol Hydrochloride

Description

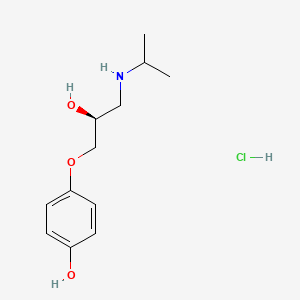

Structure

3D Structure of Parent

Properties

CAS No. |

61260-05-7 |

|---|---|

Molecular Formula |

C12H20ClNO3 |

Molecular Weight |

261.74 g/mol |

IUPAC Name |

4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride |

InChI |

InChI=1S/C12H19NO3.ClH/c1-9(2)13-7-11(15)8-16-12-5-3-10(14)4-6-12;/h3-6,9,11,13-15H,7-8H2,1-2H3;1H/t11-;/m0./s1 |

InChI Key |

WDXYIFGETVGLBZ-MERQFXBCSA-N |

Isomeric SMILES |

CC(C)NC[C@@H](COC1=CC=C(C=C1)O)O.Cl |

Canonical SMILES |

CC(C)NCC(COC1=CC=C(C=C1)O)O.Cl |

Other CAS No. |

61260-05-7 |

Related CAS |

57526-81-5 (Parent) |

Synonyms |

A Ba C 50,005 A-Ba-C-50,005 ABaC50,005 H-133-22 H-80-62 H13322 H8062 Hydrochloride, Prenalterol KWD-2033 KWD2033 Prenalterol Prenalterol Hydrochloride |

Origin of Product |

United States |

Foundational & Exploratory

Prenalterol Hydrochloride: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol (B117765) hydrochloride is a sympathomimetic agent with a significant history in cardiovascular research and clinical investigation. Classified as a selective partial agonist for the β1-adrenergic receptor, its mechanism of action is centered on the modulation of cardiac function. This technical guide provides an in-depth exploration of the molecular and physiological effects of prenalterol, summarizing key quantitative data, detailing relevant experimental methodologies, and illustrating the core signaling pathways. While prenalterol exhibits a clear preference for the β1-adrenergic receptor over the β2 subtype, specific binding affinity values (Ki/Kd) are not consistently reported in the available scientific literature. This document synthesizes the existing knowledge to serve as a comprehensive resource for professionals in drug development and cardiovascular research.

Core Mechanism of Action: Selective β1-Adrenergic Receptor Agonism

Prenalterol's primary mechanism of action is its function as a partial agonist at the β1-adrenergic receptor, which is predominantly expressed in cardiac tissue.[1] This selectivity is a key feature, distinguishing it from non-selective beta-agonists like isoproterenol (B85558).[2][3] As a partial agonist, prenalterol binds to the β1-receptor and elicits a response that is submaximal compared to a full agonist. This property is also referred to as intrinsic sympathomimetic activity (ISA).[4] The degree of ISA can vary depending on the tissue and the density of β-adrenergic receptors.[4]

The binding of prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade. This interaction promotes the coupling of the receptor to the stimulatory G-protein, Gs. Activation of Gs leads to the stimulation of adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which then phosphorylates various intracellular proteins, leading to the physiological effects of the drug.

Signaling Pathway Diagram

Caption: Signaling pathway of prenalterol hydrochloride.

Quantitative Pharmacological Data

The following tables summarize the available quantitative data for this compound, focusing on its potency and physiological effects.

In Vitro Potency of Prenalterol

| Parameter | Tissue/System | Species | Value | Reference |

| pD2 | Rat Right Atrium (β1) | Rat | 8.0 | [5] |

| pD2 | Rat Uterus (β2) | Rat | 7.7 | [5] |

pD2 is the negative logarithm of the molar concentration of an agonist that produces 50% of the maximal possible effect.

Intrinsic Sympathomimetic Activity (ISA) of Prenalterol

| Tissue | Species | ISA (relative to Isoproterenol) | Reference |

| Anesthetized Cat (Chronotropic) | Cat | 88% | [6] |

| Anesthetized Cat (Inotropic) | Cat | 76% | [6] |

| Rat Right Atrium | Rat | 82% | [5] |

| Rat Uterus | Rat | 94% | [5] |

Hemodynamic Effects of Intravenous Prenalterol in Humans

| Parameter | Patient Population | Dose | Change from Baseline |

| Cardiac Output | Chronic Heart Failure | 5 mg infusion | +1.4 L/min |

| Left Ventricular dP/dt (max) | Coronary Heart Disease | 0.5-2.5 µg/kg | +33% |

| Pre-ejection Period | Coronary Heart Disease | 0.5-2.5 µg/kg | -28% |

| PEP/LVET Ratio | Coronary Heart Disease | 0.5-2.5 µg/kg | -21% |

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the mechanism of action of prenalterol.

Competitive Radioligand Binding Assay

This assay is employed to determine the binding affinity of a compound for a specific receptor.

Objective: To determine the affinity (Ki) of prenalterol for β1- and β2-adrenergic receptors.

General Protocol:

-

Membrane Preparation: Tissues or cells expressing the target receptor (e.g., cardiac ventricular muscle for β1, lung tissue for β2) are homogenized and centrifuged to isolate a membrane fraction rich in the receptors of interest. Protein concentration of the membrane preparation is determined.

-

Incubation: A constant concentration of a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-cyanopindolol) known to bind to the target receptor is incubated with the membrane preparation in the presence of varying concentrations of unlabeled prenalterol.

-

Separation: After reaching equilibrium, the reaction mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand. The filters are then washed to remove any non-specifically bound radioligand.

-

Quantification: The radioactivity trapped on the filters, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

-

Data Analysis: The concentration of prenalterol that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The IC50 value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

Adenylyl Cyclase Activity Assay

This functional assay measures the ability of a compound to stimulate or inhibit the production of cAMP.

Objective: To determine the efficacy of prenalterol in activating adenylyl cyclase.

General Protocol:

-

Membrane Preparation: Similar to the binding assay, a membrane preparation containing the β-adrenergic receptor, Gs protein, and adenylyl cyclase is prepared.

-

Reaction Mixture: The membranes are incubated in a buffer containing ATP (the substrate for adenylyl cyclase), an ATP-regenerating system (to maintain ATP levels), a phosphodiesterase inhibitor (to prevent cAMP degradation), and GTP (required for G-protein activation).

-

Stimulation: Varying concentrations of prenalterol are added to the reaction mixture to stimulate adenylyl cyclase activity.

-

Incubation: The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30-37°C).

-

Termination: The reaction is stopped, typically by adding a solution containing EDTA and boiling.

-

cAMP Quantification: The amount of cAMP produced is measured, often using a competitive binding assay with a labeled cAMP analog or by radioimmunoassay (RIA).

-

Data Analysis: The concentration of prenalterol that produces 50% of the maximal stimulation (EC50) is determined to quantify its potency and efficacy.

Physiological Effects

The primary physiological consequence of prenalterol's mechanism of action is the stimulation of cardiac function.

-

Positive Inotropic Effect: By increasing intracellular cAMP and subsequent phosphorylation of proteins involved in calcium handling (e.g., L-type calcium channels and phospholamban), prenalterol enhances myocardial contractility. This leads to an increase in stroke volume and cardiac output.

-

Positive Chronotropic Effect: Prenalterol increases heart rate by acting on the β1-adrenergic receptors in the sinoatrial (SA) node, accelerating the rate of depolarization. However, in clinical settings, the chronotropic effect is often less pronounced than the inotropic effect.[2]

Conclusion

This compound acts as a selective partial agonist at β1-adrenergic receptors, leading to the activation of the adenylyl cyclase-cAMP-PKA signaling cascade. This results in positive inotropic and chronotropic effects on the heart. While its selectivity for the β1-receptor is well-established, a notable gap in the publicly available literature is the lack of specific binding affinity (Ki/Kd) values. The quantitative data on its potency and intrinsic sympathomimetic activity, however, provide valuable insights for researchers and drug development professionals in the field of cardiovascular pharmacology. The experimental protocols outlined in this guide serve as a foundation for further investigation into the nuanced pharmacology of prenalterol and similar compounds.

References

- 1. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cardioselectivity of prenalterol and isoproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparison of the hemodynamic effects of prenalterol and isoprenaline in patients with complete heart block - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Intrinsic sympathomimetic activity of the partial agonist prenalterol in relation to beta adrenoceptor interaction in various tissues, in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiostimulatory effects of prenalterol, a beta-1 adrenoceptor partial agonist, in vivo and in vitro. Correlation between physiological effects and adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

Prenalterol Hydrochloride: A Technical Guide to its Core Function and Mechanism

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor partial agonist.[1][2] Its primary function is to serve as a cardiac stimulant, exerting a positive inotropic effect on the myocardium. This action leads to an increase in cardiac contractility and stroke volume, making it a subject of investigation for the management of acute heart failure and low-output syndromes.[2][3][4] This technical guide provides an in-depth overview of Prenalterol hydrochloride's core function, its mechanism of action through the β1-adrenergic signaling pathway, a summary of its hemodynamic effects from clinical studies, and an outline of the experimental protocols used in its evaluation.

Primary Function and Mechanism of Action

This compound's principal role is the selective stimulation of β1-adrenergic receptors, which are predominantly located in cardiac tissue.[5] As a partial agonist, it mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these receptors, but with a lower intrinsic activity.[6] This targeted action on the heart muscle leads to an increase in myocardial contractility, a physiological effect known as positive inotropy.[2]

The binding of Prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular events.[5][7] This signaling pathway is crucial for modulating cardiac function.

The β1-Adrenergic Signaling Pathway

The activation of the β1-adrenergic receptor by an agonist like Prenalterol triggers the following signaling cascade:

Caption: β1-Adrenergic Receptor Signaling Pathway Activated by Prenalterol.

This signaling cascade ultimately leads to an increase in intracellular calcium levels, which enhances the interaction of myocardial contractile proteins (actin and myosin), resulting in a more forceful contraction of the heart muscle.

Quantitative Data from Clinical and Preclinical Studies

Numerous studies have been conducted to quantify the hemodynamic effects of this compound in both healthy individuals and patients with cardiac conditions. The following tables summarize key quantitative findings from a selection of these studies.

Table 1: Hemodynamic Effects of Intravenous Prenalterol in Patients with Heart Failure

| Parameter | Baseline (Mean ± SD) | Post-Prenalterol (Mean ± SD) | Percentage Change | p-value | Reference |

| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.6 ± 0.6 | +36.8% | <0.01 | [8] |

| Stroke Volume Index (mL/m²) | 24 ± 5 | 30 ± 7 | +25.0% | <0.001 | [8] |

| Heart Rate (beats/min) | 81 ± 7 | 90 ± 7 | +11.1% | <0.05 | [9] |

| Systemic Vascular Resistance (dyn·s·cm⁻⁵) | 1702 ± 350 | 1260 ± 280 | -26.0% | <0.001 | [8] |

Table 2: Hemodynamic Effects of Oral Prenalterol in Patients with Chronic Heart Failure

| Parameter | Control (Mean ± SD) | 1 Month Oral Prenalterol (Mean ± SD) | p-value | Reference |

| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | <0.01 | [3] |

| Left Ventricular End-Systolic Dimension (cm) | 4.9 ± 0.6 | 4.6 ± 0.7 | <0.05 | [3] |

| Treadmill Exercise Duration (s) | 385 ± 120 | 450 ± 135 | <0.05 | [3] |

Experimental Protocols

The following sections outline the general methodologies employed in key experiments to evaluate the function of this compound. It is important to note that specific details may vary between studies, and for full replication, consulting the original publications is recommended.

In Vivo Hemodynamic Studies in Humans

Objective: To assess the effects of Prenalterol on cardiac function in human subjects.

Methodology: Swan-Ganz Catheterization for Cardiac Output Measurement

-

Catheter Insertion: A Swan-Ganz thermodilution catheter is typically inserted percutaneously into a large central vein (e.g., internal jugular, subclavian, or femoral) and advanced through the right atrium, right ventricle, and into the pulmonary artery.[10][11][12]

-

Thermodilution Principle: A known volume of a cold injectate (e.g., 10 mL of 5% dextrose in water or saline) is rapidly injected into the right atrium through a proximal port of the catheter.[12]

-

Temperature Measurement: A thermistor at the distal tip of the catheter in the pulmonary artery measures the change in blood temperature as the cold injectate mixes with the blood.[10]

-

Cardiac Output Calculation: A cardiac output computer is connected to the catheter and calculates the cardiac output based on the temperature change over time using the Stewart-Hamilton equation.[11]

-

Measurements: Hemodynamic parameters such as cardiac output, pulmonary artery pressure, and central venous pressure are recorded at baseline and at various time points after the administration of Prenalterol.[13]

Caption: Workflow for Cardiac Output Measurement using a Swan-Ganz Catheter.

In Vitro Studies on Cardiac Tissue

Objective: To investigate the direct effects of Prenalterol on cardiac muscle contractility and its underlying biochemical mechanisms.

Methodology: Adenylate Cyclase Activity Assay

-

Tissue Preparation: Cardiac tissue (e.g., from animal models) is homogenized in a suitable buffer (e.g., Tris-HCl) to prepare a membrane fraction containing the β1-adrenergic receptors and associated enzymes.[14][15]

-

Incubation: The membrane preparation is incubated with a reaction mixture containing ATP (the substrate for adenylate cyclase), magnesium ions (a cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., theophylline), and varying concentrations of Prenalterol.[14][16]

-

Reaction Termination: The enzymatic reaction is stopped after a specific time by methods such as boiling or adding a stop solution.[16]

-

cAMP Quantification: The amount of cyclic AMP (cAMP) produced is quantified using various techniques, including radioimmunoassay (RIA), enzyme-linked immunosorbent assay (ELISA), or fluorometric assays.[14][17]

-

Data Analysis: The adenylate cyclase activity is expressed as the amount of cAMP produced per unit of time per milligram of protein. This allows for the determination of the dose-response relationship of Prenalterol on adenylate cyclase activation.[16]

Conclusion

This compound's primary function as a selective β1-adrenergic receptor partial agonist translates to a positive inotropic effect on the heart. This is achieved through the canonical Gs-adenylate cyclase-cAMP-PKA signaling pathway, leading to increased myocardial contractility. Clinical and preclinical studies have consistently demonstrated its ability to improve hemodynamic parameters in conditions of cardiac stress. The experimental protocols outlined in this guide provide a foundational understanding of the methodologies used to elucidate the pharmacodynamic profile of this compound. Further research and access to detailed historical study protocols may provide even greater insight into the nuanced effects of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. Prenalterol - Wikipedia [en.wikipedia.org]

- 7. mdpi.com [mdpi.com]

- 8. Hemodynamic actions of prenalterol in severe congestive heart failure due to chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Long-term hemodynamic effects of prenalterol in patients with severe congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]

- 11. m.youtube.com [m.youtube.com]

- 12. Procedure: Cardiac Output Measurements | LHSC [lhsc.on.ca]

- 13. researchgate.net [researchgate.net]

- 14. An enzymatic fluorometric assay for adenylate cyclase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Cytochemistry of adenylate cyclase. Quantitative analysis of the effect of cytochemical procedures on adenylate cyclase in heart tissue homogenates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

Prenalterol: A Selective β1-Adrenergic Receptor Agonist - A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol (B117765) is a selective partial agonist for the β1-adrenergic receptor (β1-AR), a member of the G-protein coupled receptor (GPCR) family predominantly expressed in cardiac tissue. Its selectivity confers a targeted inotropic effect on the heart, increasing contractility with a comparatively lower chronotropic effect than non-selective β-agonists. This technical guide provides an in-depth overview of prenalterol's pharmacological profile, including its binding affinity, functional potency, and the signaling pathways it modulates. Detailed experimental protocols for key assays and visualizations of the molecular mechanisms are provided to support further research and drug development efforts in the field of cardiovascular pharmacology.

Introduction

β1-adrenergic receptors are critical regulators of cardiac function. Stimulation of these receptors by endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, leads to an increase in heart rate (chronotropy), contractility (inotropy), and conduction velocity (dromotropy). While full agonists at the β1-AR can provide robust cardiac stimulation, their use can be associated with significant side effects, including tachycardia and potential arrhythmogenesis.

Prenalterol, as a partial agonist, offers a more nuanced approach. By selectively targeting β1-ARs and eliciting a submaximal response compared to full agonists like isoproterenol (B85558), it has been investigated for its therapeutic potential in conditions such as chronic heart failure.[1][2][3][4][5][6] This guide delves into the core pharmacological characteristics of prenalterol, providing the detailed data and methodologies required for its scientific evaluation.

Pharmacological Profile of Prenalterol

The pharmacological activity of prenalterol is defined by its binding affinity (Ki), functional potency (EC50), and intrinsic activity (α) at β-adrenergic receptor subtypes.

Quantitative Data

The following tables summarize the key pharmacological parameters of prenalterol in comparison to the non-selective full agonist, isoproterenol.

| Compound | Receptor | pD2 | Intrinsic Activity (vs. Isoproterenol) | Tissue/Cell Line | Reference |

| Prenalterol | β1-AR | 8.0 | 0.82 | Rat Right Atrium | [3][7] |

| β2-AR | 7.7 | 0.94 | Progesterone-pretreated Rat Uterus | [3][7] | |

| Isoproterenol | β1-AR | 9.1 | 1.00 | Rat Right Atrium | [3][7] |

| β2-AR | 9.1 | 1.00 | Progesterone-pretreated Rat Uterus | [3][7] |

Note: pD2 is the negative logarithm of the EC50 value.

Signaling Pathways

Activation of the β1-adrenergic receptor by prenalterol initiates a cascade of intracellular signaling events. These can be broadly categorized into canonical (G-protein dependent) and non-canonical (G-protein independent) pathways.

Canonical Gαs-cAMP Signaling Pathway

The classical signaling pathway for β1-AR involves the activation of a stimulatory G-protein (Gαs), which in turn activates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[8][9] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that ultimately increase intracellular calcium levels and enhance cardiac contractility.

Non-Canonical β-Arrestin Signaling Pathway

Recent evidence has highlighted the importance of G-protein independent signaling pathways mediated by β-arrestins.[7][8][10][11] Upon agonist binding and subsequent receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the β1-AR. This not only desensitizes G-protein signaling but also initiates a separate signaling cascade, including the transactivation of the Epidermal Growth Factor Receptor (EGFR) and activation of the mitogen-activated protein kinase (MAPK) pathway, which has been implicated in cardioprotective effects.

Experimental Protocols

Radioligand Binding Assay

This protocol describes a competitive radioligand binding assay to determine the affinity (Ki) of prenalterol for β1- and β2-adrenergic receptors using the non-selective antagonist [3H]dihydroalprenolol ([3H]DHA).[12][13][14][15][16]

Materials:

-

Cell membranes expressing β1- or β2-adrenergic receptors (e.g., from CHO or HEK293 cells, or cardiac tissue).

-

[3H]dihydroalprenolol ([3H]DHA)

-

Unlabeled prenalterol

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4)

-

Wash buffer (ice-cold assay buffer)

-

96-well filter plates with glass fiber filters (e.g., GF/C)

-

Scintillation cocktail

-

Scintillation counter

-

Non-specific binding control (e.g., high concentration of propranolol)

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from cells or tissue known to express the target receptors. Homogenize in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the pellet in assay buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add the following to each well:

-

50 µL of assay buffer or unlabeled propranolol (B1214883) (for non-specific binding).

-

50 µL of various concentrations of unlabeled prenalterol.

-

50 µL of a fixed concentration of [3H]DHA (typically at or below its Kd).

-

100 µL of the membrane preparation.

-

-

Incubation: Incubate the plate at room temperature (or 37°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly filter the contents of each well through the glass fiber filter plate using a vacuum manifold. Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

Data Analysis:

-

Subtract the non-specific binding from the total binding to obtain specific binding.

-

Plot the percentage of specific binding against the log concentration of prenalterol to generate a competition curve.

-

Determine the IC50 value (the concentration of prenalterol that inhibits 50% of [3H]DHA binding).

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Adenylyl Cyclase Activation Assay (cAMP Accumulation)

This protocol measures the ability of prenalterol to stimulate the production of cAMP, providing a functional measure of its agonistic activity.[17][18]

Materials:

-

Whole cells expressing β1- or β2-adrenergic receptors (e.g., HEK293 or CHO cells).

-

Prenalterol

-

Isoproterenol (as a positive control/full agonist)

-

Forskolin (optional, to potentiate the signal)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Cell lysis buffer

-

cAMP detection kit (e.g., HTRF, ELISA, or BRET-based)

-

Plate reader compatible with the detection kit.

Procedure:

-

Cell Culture: Plate cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treatment: Replace the culture medium with serum-free medium containing a PDE inhibitor (e.g., 0.5 mM IBMX) and incubate for 15-30 minutes at 37°C.

-

Agonist Stimulation: Add varying concentrations of prenalterol or isoproterenol to the wells. Include a vehicle control.

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay as per the kit protocol.

-

Data Analysis:

-

Generate a standard curve using known concentrations of cAMP.

-

Determine the cAMP concentration in each sample from the standard curve.

-

Plot the cAMP concentration against the log concentration of prenalterol to generate a dose-response curve.

-

Determine the EC50 value (the concentration of prenalterol that produces 50% of its maximal response).

-

Calculate the intrinsic activity (α) by comparing the maximal response of prenalterol to that of the full agonist, isoproterenol.

-

In Vivo Studies in Heart Failure Models

The therapeutic potential of prenalterol has been investigated in various animal models of heart failure, as well as in clinical trials with patients.[4][6][9]

Common Animal Models:

-

Myocardial Infarction (MI) Model: Typically induced in rodents (rats or mice) by ligation of the left anterior descending (LAD) coronary artery. This model mimics the cardiac remodeling and dysfunction seen after a heart attack.

-

Pressure Overload Model: Created by transverse aortic constriction (TAC) in rodents, leading to cardiac hypertrophy and subsequent heart failure.

-

Chemically-Induced Cardiomyopathy: Administration of cardiotoxic agents like doxorubicin (B1662922) can induce a model of dilated cardiomyopathy.

Typical Experimental Design:

-

Induction of Heart Failure: The chosen model of heart failure is induced in the animals.

-

Treatment Protocol: After a period of disease development, animals are treated with prenalterol (e.g., via osmotic mini-pumps for continuous infusion or daily injections) or a vehicle control.

-

Functional Assessment: Cardiac function is assessed at baseline and at various time points during treatment using techniques such as:

-

Echocardiography: To measure parameters like left ventricular ejection fraction (LVEF), fractional shortening, and ventricular dimensions.

-

Hemodynamic Monitoring: Using pressure-volume catheters to directly measure cardiac pressures, volumes, and contractility indices (e.g., dP/dtmax).

-

-

Histological and Molecular Analysis: At the end of the study, hearts are harvested for analysis of fibrosis, hypertrophy, apoptosis, and changes in gene and protein expression related to cardiac function and signaling pathways.

Conclusion

Prenalterol's profile as a selective β1-adrenergic receptor partial agonist makes it a valuable tool for cardiovascular research and a subject of interest for therapeutic development. Its ability to provide inotropic support with potentially fewer chronotropic side effects compared to full agonists warrants further investigation. The detailed pharmacological data, signaling pathway information, and experimental protocols provided in this guide are intended to facilitate a deeper understanding of prenalterol's mechanism of action and to support ongoing research into its potential clinical applications in heart failure and other cardiovascular diseases.

References

- 1. Beta-Arrestin-Mediated Signaling in the Heart [jstage.jst.go.jp]

- 2. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of i.v. prenalterol in patients with severe cardiac failure at rest and during exercise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Intravenous and oral prenalterol in congestive heart failure. Effects on systemic and coronary hemodynamics and myocardial catecholamine balance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta-Arrestin-Mediated Signaling in the Heart - PMC [pmc.ncbi.nlm.nih.gov]

- 8. β-arrestin-biased agonism of β-adrenergic receptor regulates Dicer-mediated microRNA maturation to promote cardioprotective signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Prenalterol in cardiogenic shock following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. β-Arrestin–mediated β1-adrenergic receptor transactivation of the EGFR confers cardioprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 11. β-Arrestin1-Biased β1-Adrenergic Receptor Signaling Regulates MicroRNA Processing - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Identification of cardiac beta-adrenergic receptors by (minus) [3H]alprenolol binding. | Semantic Scholar [semanticscholar.org]

- 15. Human myometrial adrenergic receptors: identification of the beta-adrenergic receptor by [3H]dihydroalprenolol binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Binding of (3H)dihydroalprenolol to beta adrenoceptors of cells isolated from adult rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Real-Time Determination of Intracellular cAMP Reveals Functional Coupling of Gs Protein to the Melatonin MT1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical and Physical Properties of Prenalterol Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prenalterol (B117765) hydrochloride is a synthetic sympathomimetic amine, recognized primarily for its activity as a selective β1-adrenergic receptor partial agonist.[1] This property confers upon it positive inotropic effects on the heart, leading to its investigation as a cardiotonic agent in the management of conditions such as heart failure.[2][3] Chemically, it is the hydrochloride salt of Prenalterol. This guide provides a comprehensive overview of the chemical and physical properties of Prenalterol hydrochloride, its pharmacological action, and detailed experimental protocols for its analysis.

Chemical and Physical Properties

Table 1: Chemical and Physical Data for Prenalterol and this compound

| Property | Value | Source |

| IUPAC Name | 4-[(2S)-2-hydroxy-3-(propan-2-ylamino)propoxy]phenol;hydrochloride | [1] |

| Synonyms | Prenalterol HCl, CGP 7760B, H 133/22 | [1] |

| CAS Number | 61260-05-7 | [1] |

| Molecular Formula | C₁₂H₂₀ClNO₃ | [1] |

| Molecular Weight | 261.74 g/mol | [1] |

| Melting Point | 127-128°C (for Prenalterol base) | |

| Solubility (Water) | 2.61 mg/mL (Predicted) | |

| pKa (Strongest Acidic) | 10.11 (Predicted) | |

| pKa (Strongest Basic) | 9.47 (Predicted) |

Chemical Structure

The chemical structure of this compound is presented below. The molecule contains a chiral center, with the (S)-enantiomer being the active form.

Caption: Chemical Structure of this compound.

Experimental Protocols

Several analytical methods have been developed for the determination of this compound in pharmaceutical formulations and biological fluids.

Spectrofluorimetric Determination

A highly sensitive spectrofluorimetric method has been reported for the quantification of this compound.[4]

Principle: This method is based on the reaction of the nitroso-derivative of this compound with 2-cyanoacetamide (B1669375) in the presence of ammonia (B1221849) to produce a fluorescent compound.[4]

Methodology:

-

Derivatization: React a known amount of the sample containing this compound with a solution of sodium nitrite (B80452) in an acidic medium to form the nitroso-derivative.

-

Fluorophore Formation: Add 2-cyanoacetamide and ammonia to the solution to induce the formation of a fluorescent product.

-

Measurement: Measure the fluorescence intensity at an emission wavelength of 440 nm after excitation at 368 nm.[4]

-

Quantification: The fluorescence intensity is directly proportional to the concentration of this compound in the sample over a specific range (e.g., 0.1-2.8 µg/mL).[4]

Caption: Workflow for Spectrofluorimetric Determination.

Polarographic Determination

A polarographic method has also been described for the determination of this compound.[5]

Principle: This method involves the electrochemical reduction of a derivative of this compound at a dropping mercury electrode.[5]

Methodology:

-

Derivatization: Treat the sample with nitrous acid to form a reducible derivative.

-

Polarographic Analysis: In a Britton-Robinson buffer at pH 5, the derivative produces a well-defined diffusion-controlled cathodic wave.[5]

-

Measurement: Measure the limiting current, which is proportional to the concentration of the derivative.

-

Quantification: A linear relationship between the limiting current and concentration is observed over the range of 0.015-0.15 mM.[5]

Pharmacology and Signaling Pathway

This compound is a partial agonist with selectivity for the β1-adrenergic receptor.[2] This selectivity is the basis for its primary pharmacological effects on the heart, where it exerts a positive inotropic effect, increasing the force of myocardial contraction.

Mechanism of Action

As a β1-adrenergic receptor agonist, Prenalterol mimics the effects of endogenous catecholamines like norepinephrine (B1679862) and epinephrine (B1671497) at these specific receptors, which are predominantly located in cardiac tissue. The binding of Prenalterol to the β1-adrenergic receptor, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade.

Signaling Pathway

The activation of the β1-adrenergic receptor by Prenalterol leads to the stimulation of the Gs alpha subunit of the associated G-protein. This, in turn, activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates several key intracellular proteins, including L-type calcium channels and phospholamban, which ultimately results in an increased influx of calcium into the cardiac myocytes and enhanced contractility.

Caption: β1-Adrenergic Receptor Signaling Pathway.

Conclusion

This compound is a well-characterized β1-adrenergic receptor partial agonist with significant cardiotonic effects. This guide has summarized its key chemical and physical properties, detailed established analytical protocols for its quantification, and provided an in-depth look at its mechanism of action through the β1-adrenergic signaling pathway. While specific experimental data for some of its physical properties remain elusive in publicly available literature, the information presented here offers a robust foundation for researchers, scientists, and drug development professionals working with this compound.

References

- 1. This compound | C12H20ClNO3 | CID 43590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectrofluorimetric determination of this compound in pharmaceutical preparations and biological fluids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Polarographic determination of this compound through treatment with nitrous acid - PubMed [pubmed.ncbi.nlm.nih.gov]

The Dawn of Selective Beta-1 Adrenergic Agonism: A Technical Deep Dive into the Early Research and Discovery of Prenalterol

Abstract

This technical guide provides a comprehensive overview of the seminal research and discovery of prenalterol (B117765), a pioneering selective beta-1 adrenergic receptor partial agonist. Developed in the late 1970s and early 1980s by researchers at the Swedish pharmaceutical company AB Hässle, prenalterol marked a significant advancement in the quest for cardiotonic agents with a more favorable safety profile than existing non-selective beta-agonists. This document delves into the initial synthesis, the key in vitro and in vivo experiments that elucidated its mechanism of action, and the early clinical studies that defined its hemodynamic effects. Detailed experimental protocols, quantitative data from foundational studies, and visualizations of the signaling pathways and experimental workflows are presented to offer researchers, scientists, and drug development professionals a thorough understanding of the foundational science behind prenalterol.

Introduction: The Quest for Cardiac Selectivity

The landscape of cardiovascular pharmacology in the mid-20th century was dominated by potent but non-selective adrenergic agonists like isoprenaline. While effective in increasing cardiac contractility, their utility was often limited by pronounced chronotropic effects (increased heart rate) and peripheral vasodilation, mediated by beta-2 adrenergic receptors. This spurred a dedicated search for "cardioselective" agents that could preferentially stimulate the beta-1 adrenergic receptors predominant in heart tissue, thereby augmenting myocardial contractility with minimal impact on heart rate and blood pressure. It was within this scientific context that prenalterol (H 133/22) emerged from the research laboratories of AB Hässle in Sweden, with researchers like E. Carlsson, A. Hedberg, and H. Mattsson playing pivotal roles in its development.

The Discovery and Synthesis of Prenalterol

Prenalterol, chemically known as (S)-(-)-1-(4-hydroxyphenoxy)-3-isopropylamino-2-propanol, was the culmination of a systematic drug discovery program aimed at developing beta-1 selective adrenoceptor agonists. The key structural feature contributing to its beta-1 selectivity is the para-hydroxyl group on the phenoxy ring, a modification of the catecholamine structure.

The stereospecific synthesis of the active (S)-enantiomer was a critical aspect of its early development to ensure optimal pharmacological activity.

Mechanism of Action: A Selective Beta-1 Partial Agonist

Early research definitively characterized prenalterol as a selective beta-1 adrenergic receptor partial agonist. This dual characteristic was central to its proposed therapeutic benefit.

Beta-1 Receptor Selectivity

The selectivity of prenalterol for beta-1 over beta-2 adrenergic receptors was established through a series of in vitro experiments, primarily competitive radioligand binding assays and functional studies on isolated tissues.

A foundational method to determine receptor selectivity involved the use of radiolabeled ligands to quantify the binding affinity of a new compound for different receptor subtypes.

-

Tissue Preparation: Membranes were prepared from tissues rich in specific beta-receptor subtypes. For instance, turkey erythrocyte membranes were often used as a source of beta-2 receptors, while cat or rabbit heart membranes served as a source of beta-1 receptors.

-

Radioligand: A non-selective beta-antagonist, such as ³H-dihydroalprenolol (³H-DHA) or ¹²⁵I-cyanopindolol, was used at a concentration near its dissociation constant (Kd) to label the total beta-adrenergic receptor population.

-

Competitive Binding: Increasing concentrations of unlabeled prenalterol were added to the membrane preparations along with the radioligand.

-

Incubation and Separation: The mixture was incubated to allow binding to reach equilibrium. The bound radioligand was then separated from the unbound radioligand by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters was measured using liquid scintillation or gamma counting.

-

Data Analysis: The concentration of prenalterol that inhibited 50% of the specific binding of the radioligand (IC₅₀) was determined. The affinity of prenalterol for each receptor subtype (Ki) was then calculated using the Cheng-Prusoff equation. Early studies consistently demonstrated a significantly higher affinity of prenalterol for beta-1 receptors compared to beta-2 receptors.

Partial Agonist Activity and Intrinsic Sympathomimetic Activity (ISA)

Prenalterol was shown to be a partial agonist, meaning it produces a submaximal response compared to a full agonist like isoprenaline, even at saturating concentrations. This property is also referred to as intrinsic sympathomimetic activity (ISA). The partial agonism was thought to be advantageous, potentially preventing excessive cardiac stimulation and down-regulation of beta-receptors with chronic use.

The intrinsic activity of prenalterol was determined using isolated tissue preparations and comparing its maximal effect to that of a full agonist.

-

Tissue Preparations: Isolated preparations such as guinea pig papillary muscles or spontaneously beating right atria from rats were used to assess inotropic (force of contraction) and chronotropic (rate of contraction) effects, respectively. Tissues were suspended in an organ bath containing a physiological salt solution, maintained at a constant temperature, and gassed with a mixture of oxygen and carbon dioxide.

-

Measurement of Response: The contractile force of the papillary muscle or the beating rate of the atria was recorded using a force transducer.

-

Cumulative Concentration-Response Curves: Cumulative concentration-response curves were generated for both prenalterol and a full agonist like isoprenaline. The maximal response elicited by prenalterol was expressed as a percentage of the maximal response to isoprenaline.

Signaling Pathway

Like other beta-adrenergic agonists, prenalterol exerts its effects by activating the G-protein coupled beta-1 adrenergic receptor, leading to the stimulation of adenylyl cyclase and an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).

The ability of prenalterol to stimulate the primary effector enzyme in its signaling cascade was directly measured.

-

Membrane Preparation: Crude membrane preparations from cardiac tissue (e.g., cat or rat ventricle) were prepared.

-

Assay Conditions: The membranes were incubated with ATP (the substrate for adenylyl cyclase), Mg²⁺ (a required cofactor), a phosphodiesterase inhibitor (to prevent cAMP degradation, e.g., isobutylmethylxanthine - IBMX), and varying concentrations of prenalterol or a control agonist.

-

Quantification of cAMP: The amount of cAMP produced during the incubation period was quantified using a competitive protein binding assay or radioimmunoassay.

-

Data Analysis: The results were expressed as picomoles of cAMP generated per milligram of membrane protein per unit of time. Early studies showed that prenalterol could stimulate adenylyl cyclase activity, although to a lesser extent than full agonists.

Early In Vivo and Clinical Research: Hemodynamic Effects

The promising in vitro profile of prenalterol led to extensive in vivo studies in animal models and early-phase clinical trials in healthy volunteers and patients with cardiac conditions. These studies aimed to characterize its hemodynamic effects.

Hemodynamic Effects in Healthy Volunteers

Initial studies in healthy volunteers demonstrated that intravenous administration of prenalterol produced a dose-dependent increase in cardiac output and stroke volume, with a more modest effect on heart rate and minimal changes in blood pressure.

| Study | Subjects | Dosage (IV) | Change in Cardiac Output | Change in Stroke Volume | Change in Heart Rate | Change in Mean Arterial Pressure |

| Scott et al. (1979) | 6 healthy males | 0.5 mg | +24% | +18% | +2 beats/min | No significant change |

| Scott et al. (1979) | 6 healthy males | 1.0 mg | +29% | +17% | +7 beats/min | No significant change |

Hemodynamic Effects in Patients with Congestive Heart Failure

Subsequent clinical investigations focused on the therapeutic potential of prenalterol in patients with chronic congestive heart failure (CHF), a condition characterized by impaired cardiac contractility.

| Study | Patients | Dosage | Change in Cardiac Index | Change in Stroke Volume Index | Change in Heart Rate | Change in Systemic Vascular Resistance |

| Hutton et al. (1980) | 10 patients with recent MI and LV dysfunction | 0.5 - 2.5 µg/kg IV | Significant increase | Significant increase | No significant change | Not reported |

| Sharpe et al. (1983) | 10 patients with CHF | 5 mg IV | +31.8% (from 4.4 to 5.8 L/min) | Significant increase | No significant change | Significant reduction |

| Kirlin et al. (1981) | 9 patients with severe CHF | 4.8 mg IV | +36.8% (from 1.9 to 2.6 L/min/m²) | +25% (from 24 to 30 mL/beat/m²) | No significant change | -26% (from 1702 to 1260 dyn·s·cm⁻⁵) |

Conclusion: A Stepping Stone in Cardiovascular Pharmacology

The early research and discovery of prenalterol represent a significant milestone in cardiovascular pharmacology. It was one of the first clinically investigated selective beta-1 adrenergic partial agonists, demonstrating the feasibility of separating the desired inotropic effects from the less desirable chronotropic and peripheral vascular effects of beta-stimulation. While prenalterol itself did not achieve widespread clinical use, the pioneering research behind its development paved the way for subsequent generations of more refined beta-agonists and provided invaluable insights into the structure-activity relationships of adrenergic drugs and the physiological roles of beta-receptor subtypes. The detailed experimental methodologies and the quantitative data generated during its early investigation continue to serve as a valuable reference for researchers in the field of drug discovery and cardiovascular medicine.

The Pharmacological Profile of Prenalterol Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prenalterol (B117765) hydrochloride is a selective β1-adrenergic receptor partial agonist that has been investigated for its positive inotropic effects on the heart.[1][2] This technical guide provides a comprehensive overview of the pharmacological profile of Prenalterol hydrochloride, including its mechanism of action, pharmacodynamics, and pharmacokinetics. Detailed experimental protocols for key assays, quantitative data summaries, and visualizations of relevant pathways are presented to support further research and development in the field of cardiovascular pharmacology.

Introduction

Prenalterol is a sympathomimetic agent with a notable selectivity for the β1-adrenergic receptor, making it a subject of interest for conditions such as heart failure.[2][3] As a partial agonist, it exhibits intrinsic sympathomimetic activity, estimated to be around 60%.[2] This characteristic allows it to stimulate the β1-adrenergic receptors to a degree, leading to increased myocardial contractility, while also possessing the potential to act as an antagonist in the presence of a full agonist.[4] This document serves as a detailed resource on the pharmacological properties of this compound.

Physicochemical Properties

| Property | Value | Reference |

| Chemical Name | 4-{[(2S)-2-hydroxy-3-(isopropylamino)propyl]oxy}phenol;hydrochloride | [5] |

| Molecular Formula | C12H20ClNO3 | [5] |

| Molecular Weight | 261.74 g/mol | [5] |

| CAS Number | 61260-05-7 | [5] |

Mechanism of Action

This compound exerts its pharmacological effects primarily through its selective partial agonism at β1-adrenergic receptors, which are predominantly located in cardiac tissue.[1][6]

Signaling Pathway

Upon binding to the β1-adrenergic receptor, Prenalterol initiates a conformational change in the receptor, leading to the activation of the stimulatory G protein, Gs. The activated α-subunit of Gs (Gαs) then stimulates adenylyl cyclase, an enzyme responsible for the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[7][8] The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various intracellular proteins, including L-type calcium channels and phospholamban, resulting in an increased influx of calcium into the cell and enhanced calcium cycling by the sarcoplasmic reticulum. This cascade of events ultimately leads to an increase in myocardial contractility (positive inotropic effect) and heart rate (positive chronotropic effect).

Pharmacodynamics

The pharmacodynamic effects of Prenalterol have been studied in both healthy volunteers and patients with heart failure. The primary effects are observed in the cardiovascular system.

Hemodynamic Effects

Prenalterol has been shown to increase cardiac output and stroke volume, with a comparatively modest effect on heart rate.[9][10] In patients with chronic heart failure, intravenous administration of Prenalterol led to a significant increase in cardiac index and left ventricular ejection fraction.[11][12]

Table 1: Hemodynamic Effects of Intravenous Prenalterol in Patients with Severe Heart Failure

| Parameter | Baseline (Mean ± SD) | After Prenalterol (Mean ± SD) | Percentage Change | Reference |

| Left Ventricular Ejection Fraction (%) | 17 ± 5 | 26 ± 4 | +53% | [12] |

| Left Ventricular Filling Pressure (mm Hg) | 26 ± 6 | 21 ± 8 | -19% | [12] |

| Cardiac Index (L/min/m²) | 1.9 ± 0.4 | 2.4 ± 0.6 | +26% | [12] |

| Left Ventricular Stroke Work Index (g-m/m²) | 18 ± 6 | 25 ± 8 | +39% | [12] |

| Heart Rate (beats/min) | 87 ± 18 | 91 ± 18 | +5% | [12] |

| Mean Systemic Arterial Pressure (mm Hg) | 87 ± 8 | 92 ± 7 | +6% | [12] |

Table 2: Hemodynamic Effects of Oral Prenalterol in Patients with Chronic Heart Failure

| Parameter | Control | After 5 mg Prenalterol Infusion | After Oral Prenalterol (Day 1) | After Oral Prenalterol (1 Month) | Reference |

| Cardiac Output (L/min) | 4.4 ± 0.9 | 5.8 ± 1.8 | Maintained Increase | Maintained Increase | [13] |

| Heart Rate | No significant change | No significant change | No significant change | No significant change | [13] |

| Blood Pressure | No significant change | No significant change | No significant change | No significant change | [13] |

| PEP/LVET | 0.56 ± 0.15 | - | 0.47 ± 0.12 | 0.49 ± 0.09 | [13] |

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized following both intravenous and oral administration.

Absorption, Distribution, Metabolism, and Excretion

Prenalterol is rapidly and completely absorbed after oral administration, with peak plasma concentrations reached in about 30 minutes.[6][14] However, it undergoes significant first-pass metabolism, resulting in an oral bioavailability of approximately 25-33%.[6][15] The drug is extensively distributed to extravascular tissues.[6] The elimination half-life is approximately 2 to 3 hours.[6][15] Excretion is primarily renal, with about 90% of a dose being excreted in the urine within 24 hours.[6]

Table 3: Pharmacokinetic Parameters of this compound

| Parameter | Value | Route of Administration | Subject Population | Reference |

| Time to Peak Plasma Concentration (Tmax) | ~0.5 hours | Oral | Healthy Subjects | [6] |

| Elimination Half-life (t1/2) | 1.8 - 3 hours | Oral & IV | Healthy Subjects | [6][15] |

| Oral Bioavailability | ~25% - 33% | Oral | Healthy Subjects | [6][15] |

| Volume of Distribution (Vd) | 2.6 L/kg | IV | Patients with Congestive Heart Failure | [16] |

| Total Body Clearance | ~800 mL/min | IV | Patients with Congestive Heart Failure | [16] |

| Urinary Excretion (unchanged drug) | ~60% | IV | Healthy Subjects | [6] |

| Urinary Excretion (unchanged drug) | ~13-15% | Oral | Healthy Subjects | [6][14] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the pharmacological profile of this compound.

Beta-Adrenergic Receptor Competitive Binding Assay

This assay is used to determine the affinity of Prenalterol for β1 and β2-adrenergic receptors.

Objective: To determine the dissociation constant (Ki) of Prenalterol for β1 and β2-adrenergic receptors.

Materials:

-

Membrane preparations from a source rich in β1-receptors (e.g., turkey erythrocyte membranes) and β2-receptors (e.g., rat erythrocyte membranes).

-

Radioligand: [3H]dihydroalprenolol (DHA), a non-selective β-adrenergic antagonist.[17]

-

This compound.

-

Non-selective β-adrenergic antagonist for determining non-specific binding (e.g., propranolol).

-

Assay Buffer: 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4.

-

Whatman GF/B glass fiber filters.[17]

-

Scintillation cocktail.

Procedure:

-

Incubation: In microcentrifuge tubes, combine the membrane preparation, varying concentrations of this compound, and a fixed concentration of [3H]DHA (typically at or below its Kd). For determination of non-specific binding, a high concentration of propranolol (B1214883) is used instead of Prenalterol. The total assay volume is brought up with assay buffer.

-

Equilibration: Incubate the tubes at room temperature for 60 minutes to allow the binding to reach equilibrium.[17]

-

Filtration: Rapidly filter the contents of each tube through a Whatman GF/B filter under vacuum to separate bound from free radioligand.[17]

-

Washing: Wash the filters rapidly with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding at each Prenalterol concentration. The IC50 value (the concentration of Prenalterol that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis of the competition curve. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Adenylyl Cyclase Activity Assay

This assay measures the ability of Prenalterol to stimulate the production of cAMP.

Objective: To quantify the effect of Prenalterol on adenylyl cyclase activity in cardiac membrane preparations.

Materials:

-

Cardiac membrane preparations.

-

This compound.

-

ATP (substrate).

-

Adenylyl cyclase assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, 1 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to inhibit phosphodiesterases, pH 7.4).

-

cAMP standard solutions.

-

Method for cAMP quantification (e.g., radioimmunoassay (RIA) or an enzyme-linked immunosorbent assay (ELISA) kit).

Procedure:

-

Reaction Setup: In microcentrifuge tubes, combine the cardiac membrane preparation with varying concentrations of this compound in the adenylyl cyclase assay buffer.

-

Initiation: Start the reaction by adding ATP to each tube.

-

Incubation: Incubate the tubes at 37°C for a defined period (e.g., 10-15 minutes).

-

Termination: Stop the reaction by adding a stop solution (e.g., 0.5 M HCl) and boiling for 3-5 minutes.

-

Neutralization and Centrifugation: Neutralize the samples and centrifuge to pellet the membrane debris.

-

cAMP Quantification: Measure the amount of cAMP in the supernatant using a suitable method like RIA or ELISA, following the manufacturer's instructions.

-

Data Analysis: Construct a dose-response curve by plotting the amount of cAMP produced against the concentration of Prenalterol. Determine the EC50 (the concentration of Prenalterol that produces 50% of the maximal response) and the maximal effect (Emax).

In Vivo Hemodynamic Assessment

This protocol outlines the measurement of cardiovascular parameters in response to Prenalterol administration in a clinical or preclinical setting.

Objective: To evaluate the in vivo hemodynamic effects of Prenalterol.

Methodology: Swan-Ganz Catheterization for detailed hemodynamic monitoring.

Procedure:

-

Catheter Placement: Under sterile conditions and local anesthesia, a Swan-Ganz catheter is inserted into a large central vein (e.g., internal jugular or subclavian vein) and advanced through the right atrium, right ventricle, and into the pulmonary artery.

-

Baseline Measurements: Once the catheter is in place, baseline hemodynamic parameters are recorded. These include:

-

Right atrial pressure (CVP)

-

Pulmonary artery pressure (systolic, diastolic, and mean)

-

Pulmonary capillary wedge pressure (PCWP)

-

Cardiac output (thermodilution method)[3]

-

Mixed venous oxygen saturation (SvO2)

-

-

Drug Administration: this compound is administered, typically as an intravenous infusion at a controlled rate.

-

Continuous Monitoring: Hemodynamic parameters are continuously monitored and recorded at regular intervals throughout the drug infusion and for a specified period afterward.

-

Data Analysis: The changes in hemodynamic parameters from baseline are calculated and analyzed to determine the dose-response relationship and the overall cardiovascular effects of Prenalterol. Derived parameters such as systemic vascular resistance (SVR) and pulmonary vascular resistance (PVR) can also be calculated.

Conclusion

This compound is a selective β1-adrenergic partial agonist with significant positive inotropic effects, leading to an improvement in cardiac performance, particularly in the context of heart failure. Its pharmacokinetic profile is characterized by rapid oral absorption, but substantial first-pass metabolism. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals working on β-adrenergic modulators for cardiovascular diseases. Further research could focus on optimizing its delivery to enhance bioavailability and exploring its therapeutic potential in specific patient populations.

References

- 1. sigmaaldrich.com [sigmaaldrich.com]

- 2. researchgate.net [researchgate.net]

- 3. CV Physiology | Measurement of Cardiac Output [cvphysiology.com]

- 4. jnm.snmjournals.org [jnm.snmjournals.org]

- 5. This compound | C12H20ClNO3 | CID 43590 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Pharmacokinetic studies in man of the selective beta 1-adrenoceptor agonist, prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. researchgate.net [researchgate.net]

- 9. Radionuclide Ventriculography - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Prenalterol | C12H19NO3 | CID 42396 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. medchemexpress.com [medchemexpress.com]

- 13. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Pulmonary Artery Catheterization - Cardio Guide [cardioguide.ca]

- 15. researchgate.net [researchgate.net]

- 16. Measurement of adenylate cyclase activity in the right ventricular endomyocardial biopsy samples from patients with chronic congestive heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 17. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Inotropic Effects of Prenalterol on Cardiac Muscle

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the inotropic effects of Prenalterol (B117765), a cardioselective beta-1 adrenergic agonist, on cardiac muscle. It details the drug's mechanism of action, summarizes quantitative data from key studies, outlines experimental protocols, and visualizes complex pathways and workflows.

Introduction

Prenalterol is a partial beta-adrenoceptor agonist with a higher affinity and selectivity for beta-1 receptors over beta-2 receptors.[1][2] This cardioselectivity allows it to exert positive inotropic (contractility-enhancing) effects on the heart with a less pronounced chronotropic (heart rate-increasing) effect compared to non-selective beta-agonists like isoproterenol.[3][4] Its primary clinical investigation has been for the management of acute and chronic heart failure, where it aims to improve cardiac performance.[5][6] This document synthesizes findings from various studies to provide a detailed technical resource on its cardiac effects.

Mechanism of Action: The Beta-1 Adrenergic Signaling Pathway

Prenalterol exerts its positive inotropic effect by stimulating the beta-1 adrenergic receptors predominantly located on cardiac myocytes.[7] This initiates a G-protein-coupled receptor (GPCR) signaling cascade.

-

Receptor Binding: Prenalterol binds to the beta-1 adrenergic receptor on the surface of a cardiomyocyte.

-

G-Protein Activation: This binding activates the associated stimulatory G-protein (Gs).

-

Adenylyl Cyclase Activation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine (B11128) triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[2][8]

-

Protein Kinase A (PKA) Activation: The elevated intracellular concentration of cAMP activates cAMP-dependent Protein Kinase A (PKA).

-

Phosphorylation: PKA phosphorylates several key intracellular proteins, most notably L-type calcium channels and phospholamban.[7][9]

-

Increased Calcium Influx: Phosphorylation of L-type calcium channels increases their permeability to calcium ions (Ca2+), leading to a greater influx of Ca2+ into the cell during an action potential.[7]

-

Enhanced Contractility: The increased intracellular Ca2+ concentration enhances the interaction between actin and myosin filaments, resulting in a more forceful contraction of the cardiac muscle cell.[7][9]

Quantitative Data: Inotropic and Hemodynamic Effects

The positive inotropic effects of Prenalterol have been quantified in numerous studies involving both healthy volunteers and patients with cardiac conditions. The following tables summarize the key hemodynamic changes observed following intravenous (IV) and oral administration.

Table 1: Hemodynamic Effects of Intravenous (IV) Prenalterol

| Parameter | Study Population | Dose | Baseline Value | Post-Dose Value | Percentage Change | P-Value | Citation(s) |

| Cardiac Output / Index | Chronic Heart Failure | 5 mg | 4.4 ± 0.9 L/min | 5.8 ± 1.8 L/min | +31.8% | < 0.01 | [10] |

| Normal Volunteers | 1 mg | - | - | +29% | - | [3] | |

| Severe CHF | 1.5 µg/kg | 1.8 ± 0.1 L/min/m² | 2.1 ± 0.1 L/min/m² | +16.7% | - | [11] | |

| Refractory CHF | 4.8 mg | 1.9 L/min/m² | 2.6 L/min/m² | +36.8% | < 0.01 | [12] | |

| Post-Op Patients | 500 µg/5 min | - | - | +37.5% | - | [13] | |

| Stroke Volume / Index | Normal Volunteers | 1 mg | - | - | +17% | - | [3] |

| Refractory CHF | 4.8 mg | 24 ml/beat/m² | 30 ml/beat/m² | +25% | < 0.001 | [12] | |

| LVEF | Severe CHF | 1.5 µg/kg | 22 ± 3% | 28 ± 3% | +27.3% | - | [11] |

| dp/dt max | Post-Op Patients | 500 µg/5 min | - | - | +84.5% | - | [13] |

| Anesthetized Dogs | up to 50 µg/kg | - | Dose-dependent increase | - | - | [4] | |

| Heart Rate | Normal Volunteers | 1 mg | - | +7 beats/min | - | - | [3] |

| Severe CHF | 1.5 µg/kg | 76 ± 3 bpm | 87 ± 4 bpm | +14.5% | - | [11] | |

| Refractory CHF | 4.8 mg | Unaltered | Unaltered | 0% | > 0.05 | [12] | |

| Systemic Vascular Resistance | Chronic Heart Failure | 5 mg | - | Reduction | - | - | [10] |

| Normal Volunteers | 1 mg | - | - | -20% | - | [3] | |

| Refractory CHF | 4.8 mg | 1702 dyn·s·cm⁻⁵ | 1260 dyn·s·cm⁻⁵ | -26% | < 0.001 | [12] | |

| Systolic Blood Pressure | Ischemic Heart Disease | 1-2 mg | - | - | +26% | < 0.002 | [14] |

CHF: Congestive Heart Failure; LVEF: Left Ventricular Ejection Fraction; dp/dt max: Maximum rate of pressure rise in the left ventricle.

Table 2: Hemodynamic Effects of Oral Prenalterol

| Parameter | Study Population | Dose | Key Finding | Citation(s) |

| Cardiac Output / Index | Chronic Heart Failure | 50-100 mg (slow release) | Increase maintained at 1 month | [10] |

| Severe Heart Failure | 50 mg & 100 mg (cumulative) | Significant rise in Cardiac Index | [15] | |

| Heart Rate & Blood Pressure | Severe Heart Failure | up to 100 mg (cumulative) | No significant changes | [15] |

| Long-term Efficacy | Severe Cardiac Failure | Long-term oral therapy | Significant enhancement in LV performance in the first 1-2 months, but this effect was not present at 16-28 weeks, suggesting tolerance development. | [5] |

Experimental Protocols

The assessment of Prenalterol's inotropic effects has utilized various methodologies in both human and animal studies.

A. Human Clinical Trials

-

Subject Population: Studies have included healthy male volunteers, patients with chronic congestive heart failure (NYHA Class III), individuals with ischemic heart disease, and patients with cardiogenic shock following acute myocardial infarction.[3][11][14][15][16]

-

Drug Administration:

-

Intravenous (IV): Prenalterol was typically administered as a continuous infusion. Dosing regimens varied, for example, infusions of 0.5 mg and 1 mg in normal volunteers, or weight-based dosing such as 1.5 µg/kg in heart failure patients.[3][11] In some protocols, incremental infusions of 1 mg, 2.5 mg, and 5 mg were given at 15-minute intervals.[10]

-

Oral: Both standard and slow-release formulations have been tested. One protocol involved administering cumulative oral doses of 20 mg, 50 mg, and 100 mg at two-hourly intervals.[15]

-

-

Hemodynamic Assessment:

-

Invasive Monitoring: The gold standard involved right heart catheterization using a Swan-Ganz thermodilution catheter to measure cardiac output, pulmonary artery pressure, and left ventricular filling pressure.[12][15] Direct measurement of left ventricular contractility (dp/dt) was also performed via cardiac catheterization.[17]

-

Non-Invasive Monitoring: Techniques included impedance cardiography for cardiac output, sphygmomanometry for arterial pressure, and radionuclide ventriculography to assess left ventricular ejection fraction (LVEF).[3][14] Echocardiography was used to measure left ventricular dimensions.[10]

-

B. Animal Studies

-

Animal Model: Pentobarbital-anesthetized dogs were a common model for preclinical investigation.[4]

-

Surgical Preparation: To isolate and study specific cardiac properties, procedures such as the creation of a complete atrioventricular (AV) block by electrocauterization of the His bundle were performed. This allows for the separate assessment of inotropic effects from chronotropic and dromotropic effects.[4]

-

Measurements: Left ventricular maximum dP/dt was measured as a direct index of myocardial contractility. Electrophysiological studies were conducted to assess effects on sinus node and ventricular pacemaker function.[4]

-

Receptor Binding Assays: In vitro competitive binding assays were used to characterize Prenalterol's affinity for beta-1 versus beta-2 adrenergic receptors, confirming its selectivity.[1]

Discussion and Conclusion

The evidence consistently demonstrates that Prenalterol is a potent positive inotropic agent that enhances myocardial contractility. Its primary mechanism is the selective stimulation of cardiac beta-1 adrenergic receptors, which increases intracellular cAMP and calcium availability.[1][2]

Key findings across multiple studies show that Prenalterol significantly increases cardiac output, stroke volume, and LVEF.[3][10][11][12] An important characteristic is its cardioselectivity, which often results in these inotropic gains without a substantial increase in heart rate or changes in mean arterial pressure, a favorable profile compared to non-selective beta-agonists.[3][12] Furthermore, Prenalterol has been shown to reduce systemic vascular resistance, which helps to decrease the afterload on the failing heart.[10][12]

However, some limitations have been noted. The inotropic response may be limited in patients with very poor baseline ventricular function.[14] Additionally, long-term oral therapy may lead to the development of tolerance, with a diminished hemodynamic benefit observed after several months of treatment.[5]

References

- 1. Selectivity of prenalterol for adrenergic receptor subtypes: a potential mechanism of inotropic selectivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Inotropic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cardiovascular effects of prenalterol (H133/22) in normal man - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inotropic, chronotropic and dromotropic effects of prenalterol, a new cardiostimulant drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Contractile, coronary, and metabolic effects of the acute and long-term treatment of cardiac failure with prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The clinical use of inotropes in cardiac failure: dopamine, dobutamine, prenalterol and pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Beta 1 Receptors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. beta 1-and beta 2-adrenoceptor stimulatory effects of prenalterol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Prenalterol, an oral beta-1 adrenoceptor agonist, in the treatment of chronic heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Cardiovascular effects of prenalterol on rest and exercise haemodynamics in patients with chronic congestive cardiac failure - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Hemodynamic actions of prenalterol in severe congestive heart failure due to chronic coronary disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. [Prenalterol (CGP 7760 B), a new cardioselective beta 1-adrenoceptor-agonist (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The effects of intravenous prenalterol on ventricular performance, as assessed by radionuclide ventriculography, in patients with ischaemic heart disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Acute haemodynamic effects of oral prenalterol in severe heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Prenalterol in cardiogenic shock following acute myocardial infarction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. [Effects of Prenalterol on left ventricular function of coronary patients] - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Stereospecific Synthesis of (S)-Prenalterol

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-Prenalterol is a selective β1-adrenergic receptor agonist that has been utilized in the treatment of cardiac-related conditions. Its therapeutic efficacy is intrinsically linked to its stereochemistry, with the (S)-enantiomer being the active form. Consequently, the development of stereospecific synthetic routes to obtain enantiomerically pure (S)-Prenalterol is of paramount importance in pharmaceutical chemistry. This guide provides an in-depth overview of the primary stereospecific synthetic strategies, complete with detailed experimental protocols, comparative data, and mechanistic diagrams to aid researchers in the synthesis and development of this and related chiral compounds.

Two principal strategies have emerged for the stereospecific synthesis of (S)-Prenalterol: the "chiral pool" approach, which utilizes a readily available chiral starting material, and a method involving the spontaneous resolution of a key intermediate. This document will elaborate on both methodologies.

Synthetic Strategies and Data Comparison

The selection of a synthetic route for a chiral pharmaceutical agent like (S)-Prenalterol is often a balance between efficiency, cost, stereochemical control, and scalability. Below is a summary of the key quantitative data associated with the two primary stereospecific routes.

| Route | Starting Material | Key Chiral Step | Overall Yield (%) | Enantiomeric Excess (ee%) | Reference |

| Chiral Pool Synthesis | D-Mannitol | Oxidative cleavage of 1,2:5,6-di-O-isopropylidene-D-mannitol | Data not fully available in cited literature | >98% (inferred from chiral starting material) | [1] |

| Spontaneous Resolution | 4-Hydroxyphenol | Spontaneous resolution of 3-(4-hydroxyphenoxy)propane-1,2-diol | Data not fully available in cited literature | >99% for the resolved diol | N/A |

Experimental Protocols

Route 1: Chiral Pool Synthesis from D-Mannitol

This established route leverages the inherent chirality of D-mannitol to construct the stereocenter of (S)-Prenalterol. The synthesis proceeds through the key intermediate (R)-2,3-O-isopropylideneglyceraldehyde.

Step 1: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol

-

Procedure: To a suspension of D-mannitol (100 g, 0.55 mol) in anhydrous acetone (B3395972) (500 mL) is added anhydrous zinc chloride (150 g, 1.1 mol). The mixture is stirred at room temperature for 24 hours. The resulting thick slurry is filtered, and the solid is washed with cold acetone. The filtrate is concentrated under reduced pressure, and the residue is dissolved in diethyl ether. The ether solution is washed with water, dried over anhydrous sodium sulfate, and concentrated to yield 1,2:5,6-di-O-isopropylidene-D-mannitol as a white solid.[2]

-

Yield: Approximately 87%.[2]

Step 2: Synthesis of (R)-2,3-O-isopropylideneglyceraldehyde

-

Procedure: 1,2:5,6-di-O-isopropylidene-D-mannitol (50 g, 0.19 mol) is dissolved in a mixture of dichloromethane (B109758) (500 mL) and water (100 mL). The solution is cooled to 0°C, and sodium metaperiodate (81 g, 0.38 mol) is added portion-wise over 1 hour, maintaining the temperature below 5°C. The reaction mixture is stirred at 0°C for 2 hours and then allowed to warm to room temperature. The organic layer is separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure to afford crude (R)-2,3-O-isopropylideneglyceraldehyde.[1][3]

-

Yield: 70-80%.[3]

Step 3: Subsequent Conversion to (S)-Prenalterol (General Pathway)

The conversion of (R)-2,3-O-isopropylideneglyceraldehyde to (S)-Prenalterol involves several steps that are not detailed in a single protocol in the searched literature. The general sequence would involve:

-